molecular formula C14H14N6OS2 B5161776 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5161776
M. Wt: 346.4 g/mol
InChI Key: XXACSVDWQCWAJR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a tetrazole ring, and an acetamide group . These functional groups suggest that this compound could have a variety of biological activities.


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or cycloaddition . The presence of the thiazole and tetrazole rings suggests that this compound could be synthesized through a multi-step process involving the formation of these rings.


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the thiazole and tetrazole rings . These rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a delocalized π electron system.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The thiazole and tetrazole rings are likely to be involved in electrophilic substitution reactions, while the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the thiazole and tetrazole rings could contribute to the compound’s solubility in polar solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “Oprea1_092417” (N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide), also known as “Z18519313”.

Antimicrobial Applications

Oprea1_092417 has shown significant potential as an antimicrobial agent. The thiazole and tetrazole moieties in its structure are known for their antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains, making it a promising candidate for developing new antibiotics and antifungal medications .

Anticancer Properties

The compound has been studied for its anticancer properties due to its ability to interfere with cell proliferation. The thiazole ring is a common pharmacophore in many anticancer agents, and the presence of the tetrazole group enhances its biological activity. Studies have demonstrated that Oprea1_092417 can induce apoptosis in cancer cells, suggesting its potential use in cancer therapy .

Anti-inflammatory Effects

Oprea1_092417 exhibits anti-inflammatory properties, which are beneficial in treating various inflammatory diseases. The compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential candidate for developing new anti-inflammatory drugs .

Antioxidant Activity

The compound has been found to possess antioxidant properties, which help in neutralizing free radicals and protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and has applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Neuroprotective Applications

Oprea1_092417 has shown promise in neuroprotection. Its antioxidant and anti-inflammatory properties contribute to its ability to protect neuronal cells from damage. Research suggests that it could be used in developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Potential

The compound has been investigated for its antiviral properties. The unique structure of Oprea1_092417 allows it to interfere with viral replication processes. Preliminary studies indicate that it could be effective against a range of viruses, including those responsible for respiratory infections and other viral diseases .

Enzyme Inhibition

Oprea1_092417 has been studied for its ability to inhibit certain enzymes. This property is valuable in drug development, as enzyme inhibitors can be used to treat various diseases by targeting specific biochemical pathways. The compound’s structure allows it to bind effectively to enzyme active sites, making it a potential candidate for enzyme inhibitor drugs .

Agricultural Applications

Beyond medical applications, Oprea1_092417 has potential uses in agriculture. Its antimicrobial properties can be harnessed to develop new pesticides and fungicides, helping to protect crops from microbial infections. This can lead to increased agricultural productivity and reduced reliance on traditional chemical pesticides .

Future Directions

Given the wide range of biological activities exhibited by compounds containing thiazole and tetrazole rings, this compound could be of interest for further study in drug discovery and development .

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-9-3-5-10(6-4-9)11-7-22-13(15-11)16-12(21)8-23-14-17-18-19-20(14)2/h3-7H,8H2,1-2H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXACSVDWQCWAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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